3-Methylthiazolidine-4-carboxylic acid hydrochloride
Description
Chemical Classification and Nomenclature
3-Methylthiazolidine-4-carboxylic acid hydrochloride belongs to the class of thiazolidine-4-carboxylic acids, which are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The compound exists in multiple chemical forms with varying nomenclature conventions reflected in chemical databases. According to PubChem, the compound is documented under multiple Chemical Abstracts Service numbers, including 60129-40-0 and 105087-82-9, indicating different salt forms or stereoisomeric variations. The systematic International Union of Pure and Applied Chemistry name for the base compound is 3-methyl-1,3-thiazolidine-4-carboxylic acid, with the hydrochloride designation indicating the presence of a hydrogen chloride salt.
The molecular formula varies depending on the specific form of the compound. One documented form shows C5H10ClNO2S with associated structural identifiers, while another form presents a molecular weight of 147.20 grams per mole. The stereochemistry of the compound is significant, as evidenced by the existence of specific (4R)-3-methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride variants with distinct Chemical Abstracts Service numbers such as 1609388-58-0. These variations in nomenclature and chemical identifiers reflect the complex stereochemical nature of thiazolidine derivatives and the importance of precise chemical characterization in pharmaceutical applications.
The compound's classification within heterocyclic chemistry places it among sulfur-containing nitrogen heterocycles, specifically within the thiazolidine subfamily. This classification is crucial for understanding its chemical reactivity patterns and potential biological activities. The presence of both a carboxylic acid functional group and a methyl substituent on the nitrogen atom contributes to the compound's unique chemical profile and distinguishes it from other members of the thiazolidine family.
Historical Context and Discovery
The historical development of thiazolidine chemistry can be traced to early investigations of sulfur-containing amino acid derivatives and their condensation products. Thiazolidine-4-carboxylic acid, the parent compound of the methylated derivative, was identified as a cyclic sulfur amino acid formed through the condensation of cysteine and formaldehyde. This foundational discovery established the biochemical relevance of thiazolidine structures and their potential as intermediates in natural metabolic processes.
Research into thiazolidine derivatives gained momentum through clinical investigations that began approximately 20 years prior to early documented studies, primarily focusing on liver disease treatments and related gastrointestinal disturbances. These early clinical applications provided the foundation for understanding the therapeutic potential of thiazolidine-based compounds and encouraged further chemical modifications to enhance their biological activities. The development of this compound represents a logical extension of this research trajectory, incorporating structural modifications designed to optimize pharmacological properties.
The compound's synthesis methodology builds upon established protocols for thiazolidine formation from naturally occurring amino acids. Historical synthesis approaches typically involve the reaction of L-cysteine with carbonyl compounds, followed by cyclization and subsequent chemical modifications. The introduction of methyl substitution at the nitrogen position represents an advancement in synthetic methodology aimed at enhancing the compound's stability and biological activity profile. Patent literature documents systematic approaches for preparing related thiazole derivatives, indicating ongoing industrial interest in optimizing synthesis protocols.
The evolution of thiazolidine chemistry reflects broader trends in heterocyclic compound development, where researchers systematically explore structural modifications to enhance biological activity while maintaining synthetic accessibility. The historical progression from naturally occurring thiazolidine derivatives to synthetic analogs like this compound demonstrates the successful translation of biochemical insights into medicinal chemistry applications.
Structural Significance in Heterocyclic Chemistry
The structural architecture of this compound exemplifies the sophisticated molecular design principles underlying effective heterocyclic pharmacophores. The five-membered ring system incorporates sulfur at the first position and nitrogen at the third position, creating a framework that significantly influences the compound's chemical reactivity and biological interactions. This specific arrangement of heteroatoms within the ring structure contributes to the compound's ability to participate in diverse chemical transformations and interact with biological targets through multiple binding modes.
The presence of sulfur within the heterocyclic framework enhances the compound's pharmacological properties through several mechanisms. Sulfur's unique electronic properties contribute to the ring's electron density distribution, affecting both the compound's reactivity toward nucleophilic and electrophilic species and its ability to form specific intermolecular interactions with biological macromolecules. The strategic positioning of the carboxylic acid functional group at the 4-position provides additional opportunities for hydrogen bonding and ionic interactions, while the methyl substituent on the nitrogen atom influences the compound's lipophilicity and metabolic stability.
The three-dimensional conformational flexibility of the thiazolidine ring system allows the compound to adopt multiple spatial arrangements, enhancing its potential for binding to diverse biological targets. Studies of related thiazolidine derivatives indicate that the ring's puckering and conformational dynamics play crucial roles in determining biological activity patterns. The carboxylic acid group's orientation relative to the ring plane significantly influences the compound's interaction with enzymatic active sites and receptor binding domains.
The structural modifications present in this compound, particularly the N-methylation, represent strategic chemical modifications designed to optimize the compound's pharmacological profile. The methyl group's electronic and steric effects influence both the compound's chemical stability and its biological activity spectrum. Research indicates that such modifications can significantly alter the compound's selectivity for specific biological targets while maintaining its overall therapeutic potential. The hydrochloride salt formation further demonstrates the importance of pharmaceutical formulation considerations in optimizing the compound's solubility and bioavailability characteristics.
Relationship to Other Thiazolidine Derivatives
This compound exists within a diverse family of thiazolidine derivatives that exhibit varied biological activities and chemical properties. The compound shares structural similarities with 2-methylthiazolidine-4-carboxylic acid, which has been extensively studied for its metabolic effects and potential therapeutic applications. Both compounds feature methyl substitution and carboxylic acid functionality, but differ in the position of methylation, leading to distinct chemical and biological profiles. The 2-methyl variant has been documented with Chemical Abstracts Service number 4165-32-6 and has shown involvement in homocysteine-related metabolic pathways.
The relationship between this compound and thiazolidine-4-carboxylic acid, the unsubstituted parent compound, illustrates the impact of structural modifications on biological activity. Thiazolidine-4-carboxylic acid has been clinically utilized for approximately 20 years, primarily in treating liver diseases and gastrointestinal disturbances, and has demonstrated revitalizing effects on age-related biochemical variables when combined with folic acid. The methylation of the nitrogen atom in the derivative compound represents an attempt to enhance these therapeutic properties while potentially improving pharmacokinetic characteristics.
| Compound | Chemical Abstracts Service Number | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | 60129-40-0, 105087-82-9 | 147.20-183.66 g/mol | N-methyl substitution, hydrochloride salt |
| 2-Methylthiazolidine-4-carboxylic acid | 4165-32-6 | Variable | C-2 methyl substitution |
| Thiazolidine-4-carboxylic acid | Not specified | 136.07 g/mol | Unsubstituted parent compound |
The compound also relates to broader categories of thiazolidinone derivatives that have gained significant attention in medicinal chemistry research. Thiazolidinone-heterocycle frameworks represent privileged pharmacophores associated with various biological activities and form functional units in several Food and Drug Administration-approved drugs. The structural relationship between thiazolidines and thiazolidinones involves oxidation states and substitution patterns that significantly influence biological activity profiles. Research indicates that approximately 20 percent of approved drugs developed in recent years utilized molecular hybridization approaches involving thiazolidinone pharmacophores.
The synthetic relationship between this compound and related derivatives involves common synthetic intermediates and transformation pathways. Patent literature describes systematic approaches for converting thiazolidine-4-carboxylic acids to thiazole-4-carboxylic acids through oxidation reactions, indicating the compound's potential as a synthetic intermediate for more complex heterocyclic systems. These synthetic relationships demonstrate the compound's utility not only as a potential therapeutic agent but also as a valuable building block for accessing diverse chemical space within the thiazolidine family.
The biological activity relationships among thiazolidine derivatives reveal structure-activity patterns that inform rational drug design approaches. Studies of 2-arylthiazolidine-4-carboxylic acid amides have demonstrated potent cytotoxic properties with selectivity profiles distinct from related compound classes. These findings suggest that systematic structural modifications within the thiazolidine framework can yield compounds with enhanced therapeutic potential and improved selectivity profiles, positioning this compound within a broader context of rational drug development strategies.
Properties
IUPAC Name |
3-methyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c1-6-3-9-2-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCOYPGXPMAKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CSCC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544117 | |
| Record name | 3-Methyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60129-40-0 | |
| Record name | 3-Methyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylthiazolidine-4-carboxylic acid hydrochloride typically involves the reaction of cysteamine hydrochloride with an appropriate aldehyde or ketone under acidic conditions . The reaction proceeds through the formation of a thiazolidine ring, which is then further functionalized to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to enhance yield, selectivity, and purity while minimizing environmental impact . Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used .
Chemical Reactions Analysis
Types of Reactions
3-Methylthiazolidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
Scientific Research Applications
Scientific Research Applications
The applications of 3-MTCH span multiple domains:
Chemistry
- Building Block for Organic Synthesis : 3-MTCH serves as a precursor for synthesizing complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution .
Biology
- Biological Modulation : Research indicates that 3-MTCH may modulate biological pathways, potentially influencing enzyme activity and cellular signaling .
- Antioxidant Activity : Studies have shown that 3-MTCH significantly reduces intracellular reactive oxygen species (ROS), enhancing cell viability under oxidative stress conditions .
Medicine
- Antimicrobial Properties : In vitro tests have demonstrated that 3-MTCH inhibits the growth of pathogenic bacteria, suggesting its potential use in treating infections .
- Neuroprotection : Investigations into its neuroprotective effects indicate that 3-MTCH may mitigate neuronal cell death induced by oxidative stress, highlighting its promise for neurodegenerative disease therapies .
Industry
- Material Development : The compound is explored in developing new materials and serves as a catalyst in various chemical reactions .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Chemistry | Organic synthesis | Acts as a building block for complex molecules |
| Biology | Antioxidant effects | Reduces ROS levels, enhances cell viability |
| Medicine | Antimicrobial agent | Inhibits pathogenic bacteria growth |
| Neuroprotective agent | Mitigates neuronal death from oxidative stress | |
| Industry | Material development | Used in new material synthesis and catalysis |
Case Study 1: Antioxidant Activity
A study measuring the antioxidant capacity of 3-MTCH demonstrated that it significantly decreased intracellular ROS levels in cultured cells. This effect was linked to enhanced cell viability under conditions of oxidative stress, indicating its potential therapeutic application in oxidative damage-related diseases.
Case Study 2: Antimicrobial Efficacy
In vitro studies confirmed that 3-MTCH displayed significant inhibitory effects against several pathogenic bacteria strains. These findings suggest its potential role in developing new antimicrobial therapies.
Case Study 3: Neuroprotective Effects
Research focused on the neuroprotective properties of 3-MTCH revealed that it could reduce neuronal cell death caused by oxidative stress. This study underscores the compound's therapeutic promise for treating neurodegenerative disorders such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-Methylthiazolidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiazolidine ring enhances its pharmacological properties, allowing it to modulate enzyme activity and cellular signaling pathways . This compound can inhibit or activate various enzymes, leading to diverse biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with 3-methylthiazolidine-4-carboxylic acid hydrochloride, differing in substituents, ring saturation, or functional groups:
Biological Activity
3-Methylthiazolidine-4-carboxylic acid hydrochloride (MTCA) is a compound of significant interest in biochemical and pharmacological research. Its unique structure, characterized by a thiazolidine ring and a carboxylic acid functional group, contributes to its diverse biological activities. This article explores the biological activity of MTCA, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
MTCA is derived from L-cysteine through reactions with aldehydes, resulting in a compound that exhibits various pharmacological properties. The presence of sulfur in the thiazolidine ring is crucial for its biological activity, allowing it to interact with enzymes and cellular signaling pathways effectively.
The biological activity of MTCA can be attributed to several mechanisms:
- Enzyme Modulation : MTCA has been shown to modulate the activity of various enzymes, influencing metabolic pathways that are crucial for cellular function.
- Antioxidant Activity : Research indicates that MTCA exhibits significant antioxidant properties, which help in reducing oxidative stress in cells. This is particularly important in protecting against cellular damage caused by reactive oxygen species (ROS) .
- Cellular Signaling : The compound interacts with specific signaling pathways, potentially affecting cell proliferation and apoptosis. This interaction may provide insights into its anticancer properties .
1. Antioxidant Properties
MTCA has demonstrated potent antioxidant activity. In studies comparing its efficacy to ascorbic acid, MTCA exhibited comparable or superior DPPH radical scavenging activity, with IC50 values indicating effective radical neutralization . This property is essential for its potential use in preventing oxidative damage in various diseases.
2. Antimicrobial Effects
Research has also explored the antimicrobial potential of MTCA. It has been evaluated for its effectiveness against various bacterial strains, showing promising results that suggest it could serve as a lead compound for developing new antimicrobial agents .
3. Neuroprotective Effects
Preliminary studies indicate that MTCA may have neuroprotective effects, potentially benefiting conditions characterized by neurodegeneration. The compound's ability to reduce oxidative stress could contribute to protecting neuronal cells from damage .
Case Studies and Research Findings
Several studies have investigated the biological activity of MTCA:
- Study on Antioxidant Activity : A study measuring the antioxidant capacity of MTCA showed that it significantly reduced intracellular ROS levels in cultured cells, enhancing cell viability under oxidative stress conditions .
- Antimicrobial Study : In vitro tests demonstrated that MTCA inhibited the growth of pathogenic bacteria, suggesting its potential application in treating infections .
- Neuroprotection Research : A recent investigation into the neuroprotective effects of MTCA indicated that it could mitigate neuronal cell death induced by oxidative stress, highlighting its therapeutic promise for neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound | Antioxidant Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound (MTCA) | High | Moderate | Promising |
| Thiazolidine-4-carboxylic acid | Moderate | Low | None |
| L-Cysteine | Low | High | Moderate |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying 3-methylthiazolidine-4-carboxylic acid hydrochloride in pharmaceutical matrices?
- Methodology : High-performance liquid chromatography (HPLC) is widely used. Key parameters include:
- Column : C18 reversed-phase columns (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) for optimal retention and resolution .
- Mobile Phase : A mixture of phosphate buffer (e.g., 0.03 mol·L⁻¹ KH₂PO₄) and methanol (70:30 v/v) to balance polarity and elution efficiency .
- Detection : UV detection at 207–210 nm for maximum sensitivity .
- Validation : Ensure linearity (e.g., 1–10 μg·mL⁻¹ range with ), recovery rates (98–102%), and precision (RSD < 2%) .
Q. How can researchers identify common impurities or degradation products in synthesized this compound?
- Methodology : Use stability-indicating HPLC or LC-MS methods:
- Stress Testing : Expose the compound to acidic/alkaline hydrolysis, oxidative, thermal, and photolytic conditions to force degradation .
- Impurity Profiling : Compare retention times and mass spectra against known impurities (e.g., thiazolidine ring-opened derivatives) .
- Reference Standards : Use pharmacopeial guidelines (e.g., EP/ICH) to validate impurity thresholds .
Q. What in vitro bioactivity assays are suitable for studying this compound’s biochemical interactions?
- Methodology :
- Enzyme Inhibition : Screen against cysteine proteases or oxidoreductases using fluorometric assays (e.g., DTNB-based thiol quantification) .
- Antioxidant Activity : Employ DPPH or ABTS radical scavenging assays, correlating results with structural features like the thiazolidine ring .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
- Methodology :
- Variables : Temperature, pH, catalyst concentration (e.g., HCl for cyclization), and reaction time .
- Response Surface Modeling : Use a central composite design to identify interactions between variables and maximize yield/purity .
- Validation : Confirm optimized conditions via HPLC purity checks (>98%) and NMR structural verification .
Q. What strategies resolve discrepancies between UV-Vis and HPLC data in quantifying this compound?
- Methodology :
- Cross-Validation : Compare both methods using spiked samples to detect matrix interferences (e.g., excipients absorbing at 207 nm) .
- Selectivity Enhancement : Modify mobile phase composition (e.g., add ion-pairing agents like heptanesulfonate) to improve HPLC resolution .
- Impurity Interference : Use LC-MS to identify co-eluting impurities that may skew UV-Vis results .
Q. How do structural modifications (e.g., methyl or carboxylate groups) impact the compound’s stability and bioactivity?
- Methodology :
- SAR Studies : Synthesize derivatives (e.g., 3-acetylthiazolidine-4-carboxylic acid) and compare stability under accelerated conditions (40°C/75% RH) .
- Computational Modeling : Perform DFT calculations to predict electron distribution effects on antioxidant capacity or enzyme binding .
Q. What are the best practices for validating a stability-indicating method for this compound under GLP guidelines?
- Methodology :
- Forced Degradation : Follow ICH Q1A/Q2B guidelines to validate method specificity under stress conditions .
- Robustness Testing : Vary column lot, flow rate (±0.1 mL·min⁻¹), and wavelength (±2 nm) to ensure reproducibility .
- Data Consistency : Compare results against compendial methods (e.g., EP monographs) for regulatory compliance .
Methodological Notes
- Data Interpretation : Always cross-reference analytical results with structural analogs (e.g., 2-thiothiazolidine-4-carboxylic acid) to contextualize findings .
- Safety Protocols : Adopt OSHA-compliant handling practices, including PPE (gloves, goggles) and localized exhaust systems, due to potential hydrochloride volatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
